2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16494612
InChI: InChI=1S/C7ClF7O2S/c8-18(16,17)6-4(11)2(9)1(7(13,14)15)3(10)5(6)12
SMILES:
Molecular Formula: C7ClF7O2S
Molecular Weight: 316.58 g/mol

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride

CAS No.:

Cat. No.: VC16494612

Molecular Formula: C7ClF7O2S

Molecular Weight: 316.58 g/mol

* For research use only. Not for human or veterinary use.

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride -

Specification

Molecular Formula C7ClF7O2S
Molecular Weight 316.58 g/mol
IUPAC Name 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride
Standard InChI InChI=1S/C7ClF7O2S/c8-18(16,17)6-4(11)2(9)1(7(13,14)15)3(10)5(6)12
Standard InChI Key BJHMVNSSZQQRLJ-UHFFFAOYSA-N
Canonical SMILES C1(=C(C(=C(C(=C1F)F)S(=O)(=O)Cl)F)F)C(F)(F)F

Introduction

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride is a complex organic compound with a molecular formula of C7ClF7O2S. This compound is a derivative of benzene, featuring a sulfonyl chloride group, which is highly reactive and useful in various chemical syntheses. The presence of fluorine atoms and a trifluoromethyl group enhances its stability and reactivity, making it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Chemical Reactivity

The sulfonyl chloride group in this compound is highly reactive, making it suitable for nucleophilic substitution reactions. It can react with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonic esters, and other derivatives.

Synthesis Methods

The synthesis of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride typically involves the chlorosulfonation of the corresponding benzene derivative. This process requires careful control of reaction conditions to achieve high yields and purity.

Applications

  • Pharmaceuticals: Used as an intermediate in the synthesis of drugs that require fluorinated aromatic rings.

  • Agrochemicals: Can be used to synthesize compounds with herbicidal or insecticidal properties.

  • Specialty Chemicals: Employed in the production of fluoropolymers and other fluorinated materials.

Safety Precautions

  • Handle in a well-ventilated area with protective gear (gloves, goggles).

  • Avoid contact with moisture and incompatible substances.

Environmental Impact

The environmental impact of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride is significant due to its potential for persistence in the environment and bioaccumulation. Proper disposal and handling procedures are essential to mitigate these risks.

Research Findings

Recent research has focused on developing more efficient synthesis methods and exploring new applications for fluorinated compounds. The use of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride in organic synthesis highlights the importance of fluorine chemistry in modern materials science.

Data Table: Comparison of Fluorinated Benzenesulfonyl Chlorides

CompoundMolecular FormulaMolecular WeightCAS Number
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chlorideC7ClF7O2S316.58 g/molNot listed
4-(Trifluoromethyl)benzenesulfonyl chlorideC7H4ClF3O2S244.62 g/mol2991-42-6
Pentafluorobenzenesulfonyl chlorideC6ClF5O2S272.57 g/molNot listed

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